molecular formula C6H7BFNO2 B1302972 2-Fluoro-6-methylpyridine-3-boronic acid CAS No. 906744-85-2

2-Fluoro-6-methylpyridine-3-boronic acid

Cat. No.: B1302972
CAS No.: 906744-85-2
M. Wt: 154.94 g/mol
InChI Key: QIIKPLRESDHKTN-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylpyridine-3-boronic acid is an organic compound with the molecular formula C6H7BFNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methylated pyridine ring.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-6-methylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The molecular and cellular effects of the action of this compound are primarily observed in the successful formation of carbon–carbon bonds during the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds, contributing to the development of numerous chemical structures .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, which are typically mild and tolerant of various functional groups, can impact the effectiveness of this compound . Furthermore, the stability of this compound can be affected by exposure to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-methylpyridine-3-boronic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

2-Fluoro-6-methylpyridine-3-boronic acid can be compared with other similar compounds, such as:

    2-Fluoro-5-methylpyridine-3-boronic acid: Similar structure but different substitution pattern on the pyridine ring.

    2-Methyl-6-fluoropyridine-3-boronic acid: Similar structure but different position of the fluorine and methyl groups.

    2-Fluoro-6-methylpyridine-5-boronic acid: Similar structure but different position of the boronic acid group.

Properties

IUPAC Name

(2-fluoro-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIKPLRESDHKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376756
Record name 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906744-85-2
Record name 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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